Product packaging for 5-(Naphthalen-2-yl)furan-2-carbaldehyde(Cat. No.:CAS No. 51792-37-1)

5-(Naphthalen-2-yl)furan-2-carbaldehyde

Cat. No.: B15387248
CAS No.: 51792-37-1
M. Wt: 222.24 g/mol
InChI Key: PWOCSPAWPUQFAD-UHFFFAOYSA-N
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Description

5-(Naphthalen-2-yl)furan-2-carbaldehyde (CAS 51792-37-1) is a high-purity chemical building block featuring a furan-based aromatic aldehyde core coupled with a naphthalene substituent. This structural motif, which combines an electron-rich heterocycle with an extended aromatic system, makes it a versatile intermediate in organic synthesis, pharmaceuticals, and materials science research . This compound is of significant interest in medicinal chemistry due to its demonstrated biological activities. Research has shown promising antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) as low as 1 µg/mL . It also exhibits notable antiproliferative activity against certain human cancer cell lines, such as HuTu80 (duodenal adenocarcinoma) and LNCaP (prostate cancer), with IC50 values in the range of 13.31 to 13.36 µM . Furthermore, its antioxidant potential has been evaluated in assays like DPPH scavenging (IC50 40.9 µg/mL) . The aldehyde functional group provides a key synthetic handle for further chemical modifications, enabling researchers to develop a wide array of derivatives, such as hydrazine-carbothioamides and thiosemicarbazones, for structure-activity relationship (SAR) studies and drug discovery efforts . Standard synthetic routes often involve Friedel-Crafts or aldol condensation reactions, and the compound can be characterized using techniques including 1H/13C NMR, FT-IR, and mass spectrometry . Disclaimer: This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O2 B15387248 5-(Naphthalen-2-yl)furan-2-carbaldehyde CAS No. 51792-37-1

Properties

CAS No.

51792-37-1

Molecular Formula

C15H10O2

Molecular Weight

222.24 g/mol

IUPAC Name

5-naphthalen-2-ylfuran-2-carbaldehyde

InChI

InChI=1S/C15H10O2/c16-10-14-7-8-15(17-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H

InChI Key

PWOCSPAWPUQFAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(O3)C=O

Origin of Product

United States

Biological Activity

5-(Naphthalen-2-yl)furan-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anticancer, and antioxidant activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound, with the molecular formula C15H10O2C_{15}H_{10}O_2, features a furan ring substituted with a naphthalene moiety at the 5-position. Its structure contributes to its reactivity and biological activity, making it a suitable candidate for various pharmacological applications.

1. Antibacterial Activity

Research has demonstrated that derivatives of furan compounds exhibit significant antibacterial properties. Specifically, this compound has shown promising results against various bacterial strains.

Table 1: Antibacterial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus1 μg/mL
2Escherichia coli8 μg/mL
3Pseudomonas aeruginosa16 μg/mL

The compound exhibited significant activity against Staphylococcus aureus, with an MIC value of 1 μg/mL, indicating its potential as an antibacterial agent .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. Notably, it has shown cytotoxic effects against several cancer cell lines.

Table 2: Cytotoxicity of this compound

Cell LineIC50 (μM)
HuTu8013.36
LNCaP13.31
HeLa>50

The compound demonstrated the highest antiproliferative activity against the HuTu80 cell line with an IC50 value of 13.36 μM, suggesting its efficacy in inhibiting tumor growth . Additionally, other derivatives have also shown notable anticancer activity, reinforcing the potential of this compound class in cancer therapeutics.

3. Antioxidant Activity

Antioxidant properties are crucial for compounds aimed at preventing oxidative stress-related diseases. The antioxidant activity of this compound has been assessed using various assays.

Table 3: Antioxidant Activity Assay Results

Assay TypeIC50 (μg/mL)
DPPH Scavenging40.9
ABTS Assay25.4

In DPPH scavenging assays, the compound exhibited an IC50 value of 40.9 μg/mL, indicating moderate antioxidant capacity compared to standard antioxidants like ascorbic acid .

Case Studies and Research Findings

Recent studies have focused on synthesizing novel derivatives from furan compounds, including thiosemicarbazones derived from furan-2-carbaldehyde, which also exhibited significant biological activities. For instance, one study highlighted that certain derivatives showed higher cytotoxicity and antibacterial activity than their parent compounds .

Moreover, a comparative analysis among various furan derivatives indicated that structural modifications could enhance their biological activities significantly. This emphasizes the importance of structure-activity relationships (SAR) in drug design.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-(Naphthalen-2-yl)furan-2-carbaldehyde with structurally related furan-2-carbaldehyde derivatives:

Compound Name Molecular Formula Substituent Position/Group Molecular Weight (g/mol) Key Properties
This compound C₁₅H₁₀O₂ Naphthalen-2-yl at C5 222.24 High lipophilicity; UV/Vis absorption λₘₐₓ ~280 nm (estimated)
5-(4-Nitrophenyl)furan-2-carbaldehyde C₁₁H₇NO₄ 4-Nitrophenyl at C5 217.18 ∆fH°m(cr) = -259.4 kJ/mol; ∆cH°m(cr) = -4843 kJ/mol
5-(3-Chloro-4-methoxyphenyl)furan-2-carbaldehyde C₁₂H₉ClO₃ 3-Chloro-4-methoxyphenyl at C5 252.65 Hazard classification: H302 (harmful if swallowed)
5-(Hydroxymethyl)furan-2-carbaldehyde (HMF) C₆H₆O₃ Hydroxymethyl at C5 126.11 Detected in honey (up to 80 mg/kg ); optimized geometry via AM1/ArgusLab
5-(Ethoxymethyl)furan-2-carbaldehyde C₈H₁₀O₃ Ethoxymethyl at C5 154.17 CAS 1917-65-3; used in flavoring agents and biorefinery processes

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Nitrophenyl derivatives (e.g., 5-(4-nitrophenyl)-) exhibit lower stability (higher reactivity) due to the electron-withdrawing nitro group, whereas methoxy or hydroxymethyl substituents enhance solubility and hydrogen-bonding capacity .
  • Thermodynamic Stability : The nitro-substituted isomers (ortho, meta, para) show distinct formation enthalpies, with the para isomer being the most thermodynamically stable .
  • Biological Relevance : 5-(Hydroxymethyl)furan-2-carbaldehyde (HMF) is a marker of honey quality and thermal processing , while naphthalene-substituted derivatives may exhibit enhanced antimicrobial or anti-inflammatory activity .

Q & A

Q. What are the standard synthetic routes for 5-(Naphthalen-2-yl)furan-2-carbaldehyde, and how are reaction conditions optimized?

The synthesis typically involves Friedel-Crafts alkylation or aldol condensation between furan-2-carbaldehyde derivatives and naphthalene analogs. Lewis acids (e.g., AlCl₃ or FeCl₃) are used to catalyze electrophilic aromatic substitution. Key parameters include:

  • Temperature : 60–100°C to balance reactivity and side-product formation.
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction efficiency.
  • Purification : Column chromatography or recrystallization (using ethanol/water mixtures) isolates the product with >90% purity .

Q. What analytical methods are recommended for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the aldehyde proton (δ 9.8–10.2 ppm) and naphthyl-furan coupling.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 237.08 for C₁₅H₁₀O₂).
  • FT-IR : Identifies aldehyde C=O stretching (1700–1720 cm⁻¹) and aromatic C-H bending (750–800 cm⁻¹) .

Q. How can researchers address low yields during synthesis?

  • Catalyst Screening : Test alternative Lewis acids (e.g., ZnCl₂, SnCl₄) to improve regioselectivity.
  • Solvent Optimization : Switch to dichloromethane for better naphthalene solubility.
  • Reaction Monitoring : Use TLC (silica gel, hexane/ethyl acetate 4:1) to track intermediate formation .

Advanced Research Questions

Q. How do electronic effects of substituents on the naphthalene ring influence reactivity?

Electron-donating groups (e.g., -OCH₃) activate the naphthalene ring, accelerating electrophilic substitution. Conversely, electron-withdrawing groups (e.g., -NO₂) reduce reactivity. Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .

Q. What strategies resolve contradictions in spectroscopic data?

  • Cross-Validation : Compare NMR data with analogous compounds (e.g., 5-(2-fluorophenyl)furan-2-carbaldehyde ).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or bonding (e.g., bond angles in naphthyl-furan systems ).
  • LC-MS/MS : Detect trace impurities (e.g., oxidation byproducts) that distort spectral interpretations .

Q. How can reaction mechanisms be probed for byproduct formation?

  • Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to trace protonation pathways.
  • Kinetic Studies : Monitor activation energy (Arrhenius plots) to identify rate-limiting steps.
  • Trapping Intermediates : Add quenching agents (e.g., methanol) to isolate reactive intermediates .

Q. What are the stability considerations for long-term storage?

  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent aldehyde oxidation.
  • Temperature : Keep at –20°C to avoid dimerization via aldol condensation.
  • Purity Checks : Regular HPLC analysis (C18 column, acetonitrile/water gradient) ensures integrity .

Methodological Challenges and Solutions

Q. How to optimize solvent-free synthesis for greener chemistry?

  • Mechanochemical Methods : Ball milling with catalytic K₂CO₃ achieves 80% yield without solvents.
  • Microwave Assistance : Reduces reaction time (30 minutes vs. 12 hours) and energy consumption .

Q. What computational tools predict biological activity?

  • Docking Simulations : AutoDock Vina models interactions with enzymes (e.g., cytochrome P450).
  • QSAR Models : Correlate substituent effects (e.g., Hammett σ values) with antibacterial activity .

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